molecular formula C21H21N3O2S B14108907 N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

Cat. No.: B14108907
M. Wt: 379.5 g/mol
InChI Key: KTIQQUQSBDUUTE-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide: is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives with isothiocyanates.

    Introduction of the Benzamide Group: This step involves the reaction of the quinazolinone intermediate with benzoyl chloride under basic conditions.

    Cyclopentyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as using water as a solvent and avoiding hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The benzamide and quinazolinone moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide:

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfanylidene group may also play a role in binding interactions through sulfur-based hydrogen bonding or coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
  • 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Uniqueness

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide: is unique due to the presence of both a quinazolinone core and a cyclopentyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C21H21N3O2S/c25-19(22-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)23-21(24)27/h3-4,7-12,16H,1-2,5-6,13H2,(H,22,25)(H,23,27)

InChI Key

KTIQQUQSBDUUTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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